molecular formula C14H12O5 B11788267 Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate

Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate

Cat. No.: B11788267
M. Wt: 260.24 g/mol
InChI Key: HSQKZHUCSNFOGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate typically involves the reaction of 5-formylfuran-2-ylmethanol with methyl 4-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The formyl group and furan ring are likely involved in the compound’s reactivity and interactions with enzymes and receptors . Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

methyl 4-[(5-formylfuran-2-yl)methoxy]benzoate

InChI

InChI=1S/C14H12O5/c1-17-14(16)10-2-4-11(5-3-10)18-9-13-7-6-12(8-15)19-13/h2-8H,9H2,1H3

InChI Key

HSQKZHUCSNFOGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)C=O

Origin of Product

United States

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